molecular formula C22H32N2O6 B1524256 tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate CAS No. 1217521-20-4

tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B1524256
CAS No.: 1217521-20-4
M. Wt: 420.5 g/mol
InChI Key: BRROATQELOFYBR-ZVAWYAOSSA-N
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Description

tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a complex organic compound frequently employed in medicinal chemistry and synthetic organic chemistry. This compound's intricate structure makes it an invaluable component in various scientific applications, notably in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves several steps:

  • Piperidine Derivative Formation: : Starting with the preparation of a piperidine derivative by reacting appropriate starting materials under controlled conditions.

  • Introduction of the tert-Butyl Group: : tert-Butyl chloroformate is often used to introduce the tert-Butyl group, necessitating precise reaction temperatures and inert atmospheres to avoid side reactions.

  • Addition of the Benzyloxycarbonyl Group: : Benzyloxycarbonyl chloride is employed to introduce the benzyloxycarbonyl (Cbz) protecting group.

  • Attachment of Methoxy Group: : The methoxy group is typically introduced via methylation, using reagents like methyl iodide.

Industrial Production Methods

For industrial-scale production, advanced methods like flow chemistry can be utilized to maintain consistent quality and yield. Automation and optimization of reaction conditions (temperature, pressure, solvent selection) are critical in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the benzyloxycarbonyl group.

  • Reduction: : Reduction reactions can target the carbonyl groups present in the structure.

  • Substitution: : Various substitution reactions are possible, particularly at the piperidine nitrogen or at the methoxy group.

  • Hydrolysis: : The ester linkage in the tert-Butyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Employing sodium borohydride or lithium aluminum hydride.

  • Substitution: : Use of alkyl halides under nucleophilic substitution conditions.

  • Hydrolysis: : Utilization of hydrochloric acid or sodium hydroxide.

Major Products Formed

Products from these reactions include a range of intermediates that can be further functionalized or purified to yield the desired end products, maintaining the core structure of the parent compound.

Scientific Research Applications

Chemistry

The compound is widely used as a chiral building block in asymmetric synthesis, offering a route to enantiomerically pure products, which are crucial in the production of pharmaceuticals.

Biology

In biological research, it acts as a precursor in peptide synthesis, facilitating the construction of complex biomolecules for study.

Medicine

Its primary applications lie in drug development, where it serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological pathways.

Industry

In industrial applications, the compound finds usage in the manufacture of specialty chemicals and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects generally involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, which can be removed under specific conditions to reveal the active amine moiety. The molecular pathways involved often include the compound acting as an inhibitor or modulator in enzymatic reactions, depending on the specific application.

Comparison with Similar Compounds

Uniqueness

tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate stands out due to its combination of functional groups, providing both stability and reactivity.

Similar Compounds

  • N-Boc-aminopiperidine: : Similar use in peptide synthesis but lacks the methoxy functionality.

  • Cbz-protected Piperidine: : Shares the benzyloxycarbonyl protecting group but differs in its overall structural complexity.

  • tert-Butyl Piperidinecarboxylate: : Similar tert-Butyl protection but without additional functional groups.

This compound’s synthesis, reactions, and applications offer a rich field of study and practical utility in multiple domains, reflecting its versatile and complex nature.

Properties

IUPAC Name

tert-butyl 3-[(2S)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O6/c1-22(2,3)30-21(27)24-12-8-11-17(14-24)13-18(19(25)28-4)23-20(26)29-15-16-9-6-5-7-10-16/h5-7,9-10,17-18H,8,11-15H2,1-4H3,(H,23,26)/t17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRROATQELOFYBR-ZVAWYAOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
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tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
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tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
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tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
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tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
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tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

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